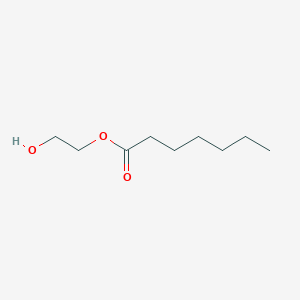
2-Hydroxyethyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl heptanoate is an organic compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. This ester has a wide range of applications in the field of scientific research, particularly in the area of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl heptanoate is not well understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxyethyl heptanoate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which may help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been reported to have antimicrobial properties, which may help fight against certain types of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Hydroxyethyl heptanoate in lab experiments is its low toxicity. It is considered to be relatively safe and non-toxic, making it an ideal reagent for use in various experiments. However, one limitation of using this ester is its limited solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Hydroxyethyl heptanoate in scientific research. One potential area of research is the development of new synthetic methods for this ester. Another area of research is the investigation of its potential use as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential therapeutic benefits in various diseases and conditions.
Conclusion:
In conclusion, 2-Hydroxyethyl heptanoate is an important compound with a wide range of applications in scientific research. Its unique properties make it an ideal reagent for use in various experiments. Further research is needed to fully understand its mechanism of action and its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 2-Hydroxyethyl heptanoate can be achieved through several methods. One of the most common methods is the esterification of heptanoic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. This reaction produces 2-Hydroxyethyl heptanoate and water as a byproduct.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl heptanoate has been extensively used in scientific research due to its unique properties. It has been used as a flavoring agent in food products, as a fragrance in perfumes and cosmetics, and as a solvent in various industries. In scientific research, it has been used as a reagent in the synthesis of other compounds and as a substrate in enzymatic reactions.
Propiedades
Número CAS |
16179-38-7 |
|---|---|
Nombre del producto |
2-Hydroxyethyl heptanoate |
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-hydroxyethyl heptanoate |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-9(11)12-8-7-10/h10H,2-8H2,1H3 |
Clave InChI |
OPIZFHYNWKYUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OCCO |
SMILES canónico |
CCCCCCC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
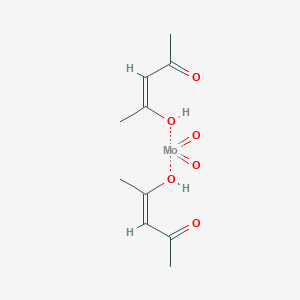
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)

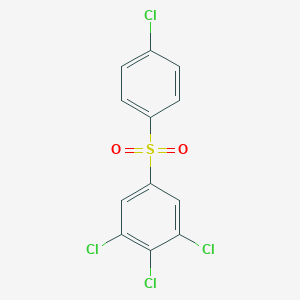
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
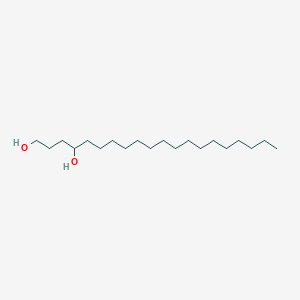
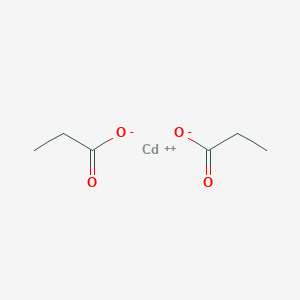
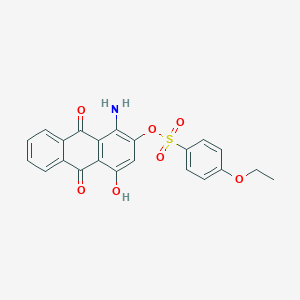

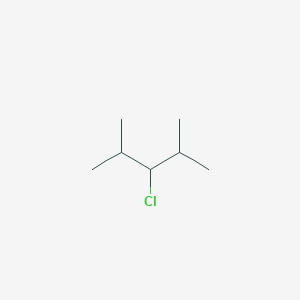
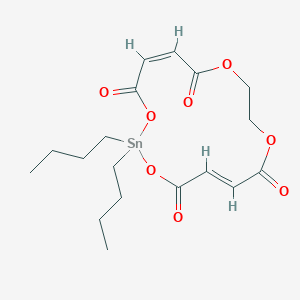
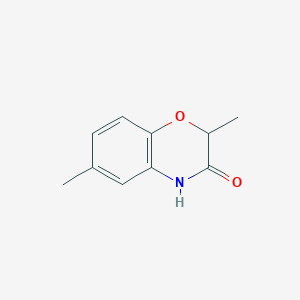
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)